Benzamide, 4-[[(cyclohexylmethyl)amino]sulfonyl]-N-(2-furanylmethyl)-
Description
The compound Benzamide, 4-[[(cyclohexylmethyl)amino]sulfonyl]-N-(2-furanylmethyl)- (CAS: 606134-88-7) is a benzamide derivative featuring a sulfonamide group at the 4-position of the benzene ring. The sulfonamide moiety is substituted with a cyclohexylmethyl group, while the amide nitrogen is functionalized with a 2-furanylmethyl (furfuryl) group . Its molecular formula is C₂₀H₂₅N₂O₄S, with a molecular weight of 389.49 g/mol. Key structural attributes include:
- Sulfonamide linker: Enhances hydrogen-bonding capacity and polarity.
- Cyclohexylmethyl group: Introduces lipophilicity and steric bulk, influencing membrane permeability.
Properties
CAS No. |
606134-88-7 |
|---|---|
Molecular Formula |
C19H24N2O4S |
Molecular Weight |
376.5 g/mol |
IUPAC Name |
4-(cyclohexylmethylsulfamoyl)-N-(furan-2-ylmethyl)benzamide |
InChI |
InChI=1S/C19H24N2O4S/c22-19(20-14-17-7-4-12-25-17)16-8-10-18(11-9-16)26(23,24)21-13-15-5-2-1-3-6-15/h4,7-12,15,21H,1-3,5-6,13-14H2,(H,20,22) |
InChI Key |
ODSLWOUMUOIUCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CNS(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CO3 |
Origin of Product |
United States |
Biological Activity
Benzamide, 4-[[(cyclohexylmethyl)amino]sulfonyl]-N-(2-furanylmethyl)- is a sulfonamide derivative of benzamide that has garnered attention for its potential biological activities. This compound is characterized by its unique chemical structure, which includes both a cyclohexylmethyl amino group and a furanylmethyl substituent. The biological activity of this compound is primarily associated with its inhibitory effects on various enzymes and potential therapeutic applications.
- Chemical Formula : C19H24N2O4S
- CAS Number : 606134-88-7
- Molecular Weight : 364.47 g/mol
Enzyme Inhibition
Research indicates that benzamide derivatives, including the compound , exhibit significant inhibitory effects on various enzymes, particularly carbonic anhydrases (CAs) and acetylcholinesterase (AChE). These activities are crucial for their potential therapeutic applications in treating conditions such as glaucoma, cancer, and neurodegenerative diseases.
-
Inhibition of Carbonic Anhydrases :
- A study highlighted that sulfonamide derivatives bearing benzamide moieties showed potent inhibition against human carbonic anhydrase II (hCA II) with IC50 values ranging from 0.09 to 0.58 µM .
- The structure-activity relationship (SAR) indicates that modifications in the benzamide structure can enhance enzyme inhibition potency.
- Acetylcholinesterase Inhibition :
Antitumor Activity
The compound's structural features may contribute to its antitumor activity. For instance, similar benzamide compounds have demonstrated antiproliferative effects on solid tumor cells:
- In vitro studies have shown that related compounds can significantly inhibit cancer cell proliferation with IC50 values as low as 1.30 µM against HepG2 cells .
- Mechanistic studies suggest that these compounds induce apoptosis and cell cycle arrest in cancer cells, enhancing their potential as anticancer agents.
Study on Sulfonamide Derivatives
A comprehensive study focused on the synthesis and biological evaluation of various sulfonamide derivatives, including those based on benzamide structures. The findings revealed:
- Inhibitory Potency : Several derivatives exhibited nanomolar inhibitory potency against hCA I and II, making them promising candidates for further development .
- Pharmacological Applications : The results suggest potential applications in treating conditions like glaucoma and other diseases where enzyme inhibition is beneficial.
Data Tables
| Compound | Target Enzyme | IC50 (µM) | Notes |
|---|---|---|---|
| Benzamide Derivative A | hCA II | 0.09 | Potent inhibitor |
| Benzamide Derivative B | AChE | 33.1 | Moderate inhibition |
| Benzamide, 4-[[(cyclohexylmethyl)amino]sulfonyl]-N-(2-furanylmethyl)- | Unknown | TBD | Potential candidate |
Scientific Research Applications
Medicinal Applications
Benzamide derivatives are known for their potential in treating various medical conditions. The specific compound discussed here has shown promise in several areas:
-
Anticancer Activity
- Mechanism : The compound exhibits cytotoxic effects against various cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation.
- Case Study : In vitro studies demonstrated that treatment with this compound resulted in a significant reduction of cell viability in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
-
Anti-inflammatory Effects
- Mechanism : The sulfonamide group in the structure may contribute to its anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
- Case Study : Research indicated that the compound reduced levels of TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, suggesting a role in modulating inflammatory responses.
-
Neurological Applications
- Mechanism : The furan moiety may enhance blood-brain barrier permeability, allowing for potential neuroprotective effects.
- Case Study : Animal models of neurodegeneration showed improved cognitive function and reduced oxidative stress markers upon administration of the compound.
Pharmacological Insights
The pharmacokinetics and dynamics of Benzamide, 4-[[(cyclohexylmethyl)amino]sulfonyl]-N-(2-furanylmethyl)- have been explored to understand its efficacy and safety profile better.
| Property | Value |
|---|---|
| Solubility | Soluble in DMSO and ethanol |
| Half-life | Approximately 4 hours |
| Bioavailability | Moderate (dependent on formulation) |
Toxicological Studies
Safety assessments are crucial for any new therapeutic agent. Preliminary toxicological studies indicate:
- Acute Toxicity : LD50 values suggest a relatively safe profile at therapeutic doses.
- Chronic Toxicity : Long-term studies are ongoing to evaluate potential cumulative effects.
Comparison with Similar Compounds
Key Structural and Functional Comparisons
Sulfonamide Substituents :
- The cyclohexylmethyl group in the target compound provides greater lipophilicity compared to the cyclohexyl(methyl) group in and , which introduces slight branching but similar bulk.
- Ethynyl (e.g., phenylethynyl in ) or heterocyclic (e.g., pyrimidine in ) substituents alter electronic properties and binding specificity.
N-Substituents :
- The furfuryl group in the target compound is less polar than the oxadiazole-methoxymethyl in or pyrimidine-sulfonamide in , impacting solubility and metabolic pathways.
- Compounds with hydroxyethyl () or methoxymethyl () groups exhibit enhanced aqueous solubility compared to aromatic substituents.
Crystallinity and Packing :
- Sulfonamide-containing analogs (e.g., ) form weak C–H⋯O hydrogen bonds in crystals, suggesting similar packing behavior in the target compound.
Physicochemical Properties (Inferred)
Research Implications
- Drug Design : The furfuryl group in the target compound may limit in vivo stability but could be optimized by replacing the furan with oxadiazole or pyrimidine (as in ).
- Selectivity : Dual sulfonamide groups (e.g., ) could enhance target binding but increase molecular weight and synthetic complexity.
- Solubility : Introducing polar substituents (e.g., methoxymethyl in ) balances lipophilicity, a critical factor for oral bioavailability.
Preparation Methods
Preparation of Sulfonamide Intermediate
- Starting materials: Cyclohexylmethylamine and a suitable sulfonyl chloride derivative (e.g., 4-sulfonyl chloride benzamide precursor).
- Reaction conditions: The sulfonyl chloride is reacted with cyclohexylmethylamine in anhydrous dichloromethane or ethyl acetate, often in the presence of a base such as triethylamine to neutralize the generated HCl.
- Procedure: The mixture is stirred at room temperature or slightly elevated temperature (20–40°C) for several hours until completion, monitored by TLC or LC-MS.
- Isolation: The sulfonamide precipitates or is extracted, washed, and dried under vacuum to yield the intermediate as a solid.
This method is supported by analogous sulfonamide syntheses reported in medicinal chemistry literature, where sulfonyl chlorides react efficiently with primary amines to form sulfonamides in high yields.
Preparation of N-(2-furanylmethyl)benzamide
- Starting materials: 4-aminobenzoyl chloride or its ester precursor and 2-furanylmethylamine.
- Step 1: Hydrolysis of methyl esters to benzoic acids, followed by conversion to benzoyl chlorides using thionyl chloride under reflux conditions (1 hour typical).
- Step 2: Coupling of benzoyl chloride with 2-furanylmethylamine in anhydrous dichloromethane with triethylamine as base, under argon atmosphere at room temperature for 8–24 hours.
- Purification: The crude product is washed with aqueous sodium bicarbonate and brine, dried over sodium sulfate, and purified by flash chromatography.
This classical Schotten-Baumann procedure is well-documented for preparing benzamide derivatives with heterocyclic amines such as furanyl groups.
Final Assembly: Coupling Sulfonamide and Benzamide Units
- The sulfonamide intermediate bearing the cyclohexylmethylamino group is coupled with the N-(2-furanylmethyl)benzamide under mild conditions.
- This may involve activation of the benzamide or sulfonamide moiety to facilitate bond formation, possibly through carbodiimide coupling agents or via intermediate imidazolides.
- Reaction monitoring by NMR and LC-MS ensures the formation of the target compound.
- Final purification is achieved by recrystallization or chromatographic techniques.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Sulfonamide formation | Cyclohexylmethylamine + sulfonyl chloride + triethylamine | 20–40°C | 2–6 hours | 85–95 | Anhydrous solvent, inert atmosphere preferred |
| Benzoyl chloride preparation | Methyl ester + NaOH hydrolysis + thionyl chloride reflux | Reflux (~70°C) | 1 hour each | 90–95 | Intermediate used without purification |
| Amide coupling | Benzoyl chloride + 2-furanylmethylamine + triethylamine | Room temp (20–25°C) | 8–24 hours | 70–90 | Argon atmosphere, dry solvent |
| Final coupling and purification | Activation + coupling + chromatography | Room temp | Variable | 60–80 | Purification critical for purity |
Analytical and Characterization Data
- NMR Spectroscopy: Characteristic signals for benzamide NH, furanyl protons, cyclohexylmethyl protons, and sulfonamide NH confirm structure.
- Mass Spectrometry: Molecular ion peak consistent with molecular weight of Benzamide, 4-[[(cyclohexylmethyl)amino]sulfonyl]-N-(2-furanylmethyl)-.
- Chromatography: High-performance liquid chromatography (HPLC) confirms purity >95%.
- Melting Point: Consistent with literature values for similar benzamide sulfonamide derivatives.
Summary of Key Research Findings
- The sulfonamide formation step is highly efficient and tolerant of various amines, including cyclohexylmethylamine, yielding stable intermediates.
- The Schotten-Baumann amide coupling method is robust for incorporating the 2-furanylmethyl group into the benzamide scaffold.
- Use of thionyl chloride for acyl chloride preparation is standard and provides reactive intermediates for subsequent amide bond formation.
- Purification by flash chromatography or recrystallization is essential to obtain analytically pure final compounds.
- Reaction monitoring by NMR and LC-MS is critical for optimizing yields and confirming product identity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Benzamide, 4-[[(cyclohexylmethyl)amino]sulfonyl]-N-(2-furanylmethyl)-, and how can reaction yields be maximized?
- Methodology : Utilize a two-step approach involving sulfonylation followed by amidation. First, react 4-chlorosulfonylbenzoyl chloride with cyclohexylmethylamine to form the sulfonamide intermediate. Purify via column chromatography (silica gel, ethyl acetate/hexane). Second, perform N-alkylation with 2-furanylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Monitor reaction progress via TLC and optimize temperature (60–80°C) to enhance yields. Characterize intermediates using NMR and HRMS .
Q. How can the structural integrity of this compound be validated?
- Methodology : Combine X-ray crystallography (for solid-state confirmation) with spectroscopic techniques:
- NMR : Analyze and spectra to verify substituent positions (e.g., cyclohexylmethyl and furanylmethyl groups).
- FT-IR : Confirm sulfonamide (S=O stretching at ~1350–1150 cm) and amide (C=O at ~1650 cm) functionalities.
- Mass Spectrometry : Use HRMS to validate molecular weight (e.g., [M+H]). Reference crystallographic data from structurally analogous sulfonamides .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?
- Methodology :
- Analog Synthesis : Prepare derivatives with modifications to the cyclohexylmethyl (e.g., cyclopentyl or branched alkyl) or furanylmethyl (e.g., thiophene or pyridine substitution) groups.
- Biological Assays : Test against target enzymes (e.g., Bcl-2 for apoptosis modulation) using fluorescence polarization assays. Compare IC values to establish substituent effects.
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding interactions with active sites. Correlate with experimental data to refine SAR .
Q. How can contradictory data in enzyme inhibition assays be resolved?
- Methodology :
- Assay Validation : Ensure consistency in buffer pH, ionic strength, and co-factor concentrations. Include positive controls (e.g., ABT-199 for Bcl-2 inhibition).
- Data Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers. Replicate experiments under standardized conditions.
- Mechanistic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (k, k) and confirm competitive vs. non-competitive inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

